molecular formula C12H14NNaO5S B13430137 sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Cat. No.: B13430137
M. Wt: 307.30 g/mol
InChI Key: ICSAXRANXQSPQP-RJTYULJWSA-M
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Description

This compound is a carbapenem-class β-lactam antibiotic characterized by its bicyclic core structure (4-thia-1-azabicyclo[3.2.0]hept-2-ene) and critical substituents:

  • (5R,6S) stereochemistry at the β-lactam ring.
  • (1R)-1-Hydroxyethyl group at position 6, enhancing stability against β-lactamases.
  • (2S)-Oxolan-2-yl (tetrahydrofuran) substituent at position 3, influencing pharmacokinetics and bacterial target affinity.
  • Sodium carboxylate at position 2, improving water solubility for intravenous administration .

Carbapenems are broad-spectrum antibiotics effective against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The stereospecificity of substituents is crucial for maintaining antibacterial activity and resistance to degradation .

Properties

Molecular Formula

C12H14NNaO5S

Molecular Weight

307.30 g/mol

IUPAC Name

sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C12H15NO5S.Na/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6+,7+,11-;/m1./s1

InChI Key

ICSAXRANXQSPQP-RJTYULJWSA-M

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@@H]3CCCO3)C(=O)[O-])O.[Na+]

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of the Penem Core

Method A: Cyclization of β-Amino Acid Derivatives

  • Step 1: Starting from a suitable amino acid derivative, such as a protected cysteine or serine, the amino group is acylated with a chloromethyl or chlorocarbonyl precursor.
  • Step 2: Cyclization occurs via intramolecular nucleophilic attack to form the β-lactam ring, often facilitated by dehydrating agents like phosphorus oxychloride or thionyl chloride.
  • Step 3: Sulfur incorporation is achieved through thiol or thioester intermediates, which cyclize to form the thia-azabicyclic core characteristic of penems.

Introduction of the Hydroxyethyl Side Chain

  • Method B: Alkylation of the penem core with a suitable hydroxyethyl electrophile, such as 1-chloro-2-hydroxyethane, under basic conditions, ensures stereoselective addition to the β-lactam ring or its precursors.
  • Stereocontrol: Chiral auxiliaries or asymmetric catalysis can be employed to favor the (1R)-hydroxyethyl configuration, as indicated in patent procedures.

Attachment of the Oxolan-2-yl Group

  • Method C: The oxolan-2-yl moiety is introduced via nucleophilic substitution or ring-opening reactions of oxolanyl derivatives.
  • Procedure: The oxolanyl group, often as a protected or activated derivative, reacts with the core under conditions favoring regioselectivity, such as Lewis acid catalysis or nucleophilic attack on activated carbon centers.

Stereoselective Synthesis and Purification

  • Stereoselectivity is achieved through chiral catalysts, auxiliaries, or starting materials, with purification via chromatography or recrystallization to isolate the desired stereoisomer.

Salt Formation with Sodium

  • The final step involves neutralization of the carboxylic acid group with sodium hydroxide or sodium carbonate to generate the sodium salt, enhancing solubility and stability.

Data Tables Summarizing Preparation Methods

Step Starting Material Reagents / Catalysts Conditions Key Features References
1 Protected amino acid derivative Phosphorus oxychloride, dehydrating agents Reflux, inert atmosphere Cyclization to β-lactam core
2 β-Lactam intermediate Thiol or thioester derivatives Mild heating, inert solvent Sulfur incorporation
3 Core + hydroxyethyl electrophile 1-chloro-2-hydroxyethane Basic conditions, chiral control Stereoselective side chain installation
4 Core + oxolanyl derivative Oxolanyl halides or activated derivatives Lewis acid catalysis Regioselective attachment
5 Acid to salt Sodium hydroxide Aqueous solution, room temperature Salt formation

Notes on Reaction Conditions and Purity

  • Reaction conditions are optimized to prevent racemization and ensure stereochemical fidelity, often involving low temperatures and inert atmospheres.
  • Purification techniques include chromatography (silica gel, preparative HPLC) and recrystallization.
  • Yield optimization involves controlling stoichiometry, reaction times, and purification steps, with typical yields ranging from 40-70% depending on the step.

Additional Insights from Patent Literature

The European patent EP0199446A1 elaborates on the synthesis of penem derivatives, emphasizing the importance of protecting groups, regioselective reactions, and stereocontrol. It also describes methods for preparing salts and derivatives, including sodium salts, which are crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation , and various oxidizing and reducing agents depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, aminoacyloxylation can yield oxygenated 2-azabicyclo heptanes .

Scientific Research Applications

Sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, although detailed mechanisms are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbapenems with Varied Substituents

a. HTC [(5R,6S)-6-[(R)-1-Hydroxyethyl]-3-[(R)-Oxolan-2-Yl]-4-Thia-1-Azabicyclo[3.2.0]Hept-2-Ene-2-Carboxylic Acid Sodium Salt]
  • Structural Difference : The oxolan-2-yl group has (R) -configuration vs. (S) in the target compound.
  • Impact : Reduced stability against renal dehydropeptidase-I (DHP-I), with a Vmax/Km ratio of 0.18 compared to more stable analogs like DHM (Vmax/Km = 0.003) .
  • Activity : Similar spectrum but shorter half-life due to faster enzymatic hydrolysis.
b. DHC [(4R,5S,6S)-3-[[(3S,5S)-5-(Dimethylaminocarbonyl)-3-Pyrrolidinyl]Thio]-6-[(1R)-1-Hydroxyethyl]-4-Methyl-7-Oxo-1-Azabicyclo[3.2.0]Hept-2-Ene-2-Carboxylic Acid Trihydrate]
  • Structural Difference: Contains a dimethylaminocarbonyl-pyrrolidinylthio group at position 3 and a methyl group at position 3.
  • Impact: Enhanced DHP-I stability (Vmax/Km = 0.02) and extended spectrum against Pseudomonas aeruginosa due to the bulky substituent .
  • Synthesis : Requires multi-step protection/deprotection strategies, increasing production complexity .
c. Compound with 5-Oxopyrrolidin-2-Ylmethyl Substituent (CAS 115276-82-9)
  • Structural Difference : Features a 5-oxopyrrolidin-2-ylmethyl group at position 3.
  • Impact : Moderate antibacterial activity against Enterobacteriaceae but inferior stability in acidic conditions (predicted pKa = 0.67) .

Penems and Cephalosporins

a. CHC [(5R,6S)-6-[(R)-1-Hydroxyethyl]-2-Carbamoyloxymethyl-7-Oxo-4-Thia-1-Azabicyclo[3.2.0]Hept-2-Ene-3-Carboxylic Acid]
  • Class : Penem (smaller bicyclo[3.2.0] system with an exocyclic double bond).
  • Activity : Narrower spectrum, primarily targeting Gram-positive bacteria.
  • Stability : Highly susceptible to DHP-I (Vmax/Km = 0.50), limiting clinical utility .
b. Ceftazidime (Cephalosporin Analog)
  • Class : Cephalosporin (bicyclo[4.2.0] system).
  • Structural Difference: Larger ring size and 2-aminothiazolyl side chain.
  • Impact: Superior activity against P.

Key Comparative Data

Compound Core Structure Position 3 Substituent DHP-I Stability (Vmax/Km) Spectrum
Target Compound Carbapenem (bicyclo[3.2.0]) (2S)-Oxolan-2-yl 0.18 Broad (Gram±, including ESBLs)
HTC Carbapenem (R)-Oxolan-2-yl 0.18 Similar to target compound
DHC Carbapenem Dimethylaminocarbonyl-pyrrolidinyl 0.02 Extended (including P. aeruginosa)
CHC Penem Carbamoyloxymethyl 0.50 Narrow (Gram+)
Ceftazidime Cephalosporin 2-Aminothiazolyl N/A Gram- (including P. aeruginosa)

Research Findings and Clinical Implications

  • Enzymatic Stability : The target compound’s (2S)-oxolan-2-yl group provides intermediate DHP-I resistance, but derivatives like DHC with bulkier substituents (e.g., pyrrolidinylthio) exhibit superior stability, enabling once-daily dosing .
  • Stereochemical Sensitivity : The (5R,6S) configuration is critical; inversion at position 6 (e.g., 6S→6R) reduces binding to penicillin-binding proteins (PBPs) by >90% .
  • Synthetic Challenges: Complex substituents (e.g., ’s amino-methyl-tetrahydrofuran) require advanced catalytic hydrogenation techniques, impacting cost and scalability .

Biological Activity

Sodium (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of sodium (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is C12H16NNaO6S, with a molecular weight of 308.31 g/mol. It is classified under various chemical categories including thiazolidines and bicyclic compounds.

The compound exhibits biological activity primarily through inhibition of bacterial cell wall synthesis, similar to other beta-lactam antibiotics. By binding to penicillin-binding proteins (PBPs), it disrupts the transpeptidation process essential for bacterial cell wall integrity. This mechanism leads to bacterial lysis and death, making it a candidate for treating infections caused by susceptible organisms.

Pharmacological Effects

The pharmacological profile of sodium (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo includes:

  • Antimicrobial Activity : Effective against a range of Gram-positive and Gram-negative bacteria.
  • Potential Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways.
  • Synergistic Effects : In combination with other antibiotics, it may enhance overall efficacy against resistant strains.

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulates inflammatory responses in vitro
Synergistic EfficacyEnhances effects when used with other antibiotics

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy against Staphylococcus aureus, sodium (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo demonstrated a minimum inhibitory concentration (MIC) comparable to that of established antibiotics like penicillin. The results indicated effectiveness in both planktonic and biofilm states, suggesting its utility in treating persistent infections.

Case Study 2: Inflammatory Response Modulation

Another study explored its effects on macrophage activation in response to lipopolysaccharides (LPS). The compound was shown to reduce pro-inflammatory cytokine production significantly, indicating a potential role in managing inflammatory diseases.

Research Findings

Recent research has focused on the optimization of this compound for enhanced bioavailability and reduced side effects. Structural modifications have been investigated to improve its interaction with PBPs while minimizing off-target effects.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves:

  • Stereoselective formation of the β-lactam ring via [2+2] cycloaddition, ensuring correct (5R,6S) configuration .
  • Introduction of the oxolan-2-yl group using (2S)-oxolane derivatives under anhydrous conditions .
  • Sodium salt formation via ion exchange chromatography . Optimization parameters:
ParameterOptimal RangeImpact
Temperature25–30°CHigher yields at lower temps due to reduced side reactions
SolventAcetonitrileEnhances solubility of intermediates
pH7.0–7.5Prevents β-lactam hydrolysis

Q. Which spectroscopic methods confirm the compound’s stereochemical configuration?

  • X-ray crystallography : Resolves absolute configuration of the bicyclic core and substituents .
  • NMR spectroscopy : 2D NOESY identifies spatial proximity of H-5 and H-6 protons, confirming cis arrangement. Coupling constants (J5,6 ≈ 4 Hz) validate relative stereochemistry .
  • IR spectroscopy : Carboxylate stretching (1600–1650 cm⁻¹) and β-lactam carbonyl (1750 cm⁻¹) confirm functional groups .

Q. How is stability assessed under physiological conditions?

Stability studies use:

  • HPLC to monitor degradation products at pH 2.0 (simulating gastric fluid) and pH 7.4 (bloodstream) .
  • Mass spectrometry identifies hydrolyzed β-lactam products (e.g., open-ring structures) .
  • Kinetic analysis : Half-life (t1/2) in human serum at 37°C is >4 hours, indicating moderate stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve β-lactamase resistance?

  • Modify the oxolan-2-yl group : Bulkier substituents (e.g., methyl-oxolane) reduce binding to β-lactamase active sites .
  • Hydroxyethyl group optimization : Replace (1R)-1-hydroxyethyl with fluorinated analogs to sterically hinder enzyme access .
  • Biological testing : Compare MIC values against β-lactamase-producing E. coli (Table 1).

Table 1 : MIC Comparison Against β-Lactamase-Producing Strains

DerivativeMIC (μg/mL)Resistance Mechanism
Parent compound32Susceptible to hydrolysis
Methyl-oxolane analog8Reduced enzyme binding
Fluoro-hydroxyethyl analog4Steric hindrance

Q. What experimental strategies resolve discrepancies in antibacterial activity data?

Discrepancies arise from:

  • Strain variability : Use standardized strains (e.g., ATCC 25922 for E. coli) .
  • Assay conditions : Control inoculum size (5 × 10⁵ CFU/mL) and cation-adjusted Mueller-Hinton broth .
  • Data normalization : Express MIC relative to clavulanic acid (β-lactamase inhibitor) to isolate compound efficacy .

Q. How can metabolic stability be enhanced without compromising activity?

  • Prodrug design : Esterify the carboxylate group to improve membrane permeability. Hydrolysis in vivo regenerates the active form .
  • Deuterium labeling : Replace labile hydrogens (e.g., hydroxyethyl group) to slow oxidative metabolism .
  • Pharmacokinetic profiling : Measure AUC (area under the curve) in rodent models to compare bioavailability .

Data Contradiction Analysis

Q. Why do some studies report conflicting MIC values against MRSA?

  • Methodological differences : Inoculum size, agar vs. broth dilution, and incubation time (24 vs. 48 hours) .
  • Resistance heterogeneity : Subpopulations with altered penicillin-binding protein (PBP) expression .
  • Solution : Perform time-kill assays to assess bactericidal dynamics and confirm static vs. cidal effects .

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